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molecular formula C13H10Cl2N2O3 B8356021 6-(3,5-Dichloro-benzoyl)-5-ethyl-1H-pyrimidine-2,4-dione

6-(3,5-Dichloro-benzoyl)-5-ethyl-1H-pyrimidine-2,4-dione

Cat. No. B8356021
M. Wt: 313.13 g/mol
InChI Key: VRWAXBXDBWQVQJ-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

Compound (63) (1.26 g, 3.69 mmol) was refluxed with conc. HCl (20 ml) for 5 hr. After cooling to room temperature, the white precipitate was collected by filtration, washed with cold water, and dried in high vacuo to afford 1.08 g (93%) of the title compound as a white solid. m.p. 242-243° C.; 1H NMR (200 MHz, CDCl3/CD3OD) δ 0.90 (3H, t, J=7.5 Hz), 2.07 (2H, q, J=7.5 Hz), 7.59 (1H, t, J=1.8 Hz), 7.67 (2H, d, J=1.8 Hz); HRMS (EI) Calcd. 312.0068, Found 312.0049.
Name
Compound ( 63 )
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[C:16]([CH2:17][CH3:18])=[C:15]([O:19]C)[N:14]=[C:13]([O:21]C)[N:12]=2)=[O:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[C:9]([C:11]1[NH:12][C:13](=[O:21])[NH:14][C:15](=[O:19])[C:16]=1[CH2:17][CH3:18])=[O:10]

Inputs

Step One
Name
Compound ( 63 )
Quantity
1.26 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(=O)C1=NC(=NC(=C1CC)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2=C(C(NC(N2)=O)=O)CC)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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